molecular formula C20H17ClN2O4S B270574 N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide

N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide

Cat. No. B270574
M. Wt: 416.9 g/mol
InChI Key: XHQBTWLOWXNXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide, also known as GW 9662, is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ). It was first synthesized in 1998 by GlaxoSmithKline and has since been widely used in scientific research.

Mechanism of Action

N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide 9662 binds to the ligand-binding domain of PPARγ, preventing the receptor from binding to its natural ligands such as fatty acids and prostaglandins. This results in the inhibition of PPARγ transcriptional activity, leading to downstream effects on gene expression and cellular processes.
Biochemical and Physiological Effects:
This compound 9662 has been shown to have a wide range of biochemical and physiological effects. In adipocytes, this compound 9662 inhibits the differentiation of preadipocytes into mature adipocytes by blocking PPARγ-mediated gene expression. In skeletal muscle cells, this compound 9662 has been shown to enhance glucose uptake and insulin sensitivity. In the liver, this compound 9662 has been shown to reduce hepatic steatosis and improve lipid metabolism. Additionally, this compound 9662 has been shown to have anti-inflammatory effects in various cell types.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide 9662 in lab experiments is its selectivity for PPARγ, allowing researchers to specifically study the effects of this receptor without interference from other nuclear receptors. Another advantage is its well-established synthesis method and purity verification techniques. However, one limitation is that this compound 9662 has a relatively short half-life, requiring frequent dosing in experiments. Additionally, this compound 9662 can be toxic at high concentrations, requiring careful dosing and monitoring in experiments.

Future Directions

There are several potential future directions for research involving N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide 9662. One area of interest is the role of PPARγ in cancer development and progression, as PPARγ has been shown to have both pro- and anti-tumorigenic effects depending on the context. Another area of interest is the development of more potent and selective PPARγ antagonists for therapeutic use in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease. Additionally, further investigation into the downstream effects of PPARγ inhibition in different cell types and tissues may provide insights into novel therapeutic targets.

Synthesis Methods

N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide 9662 is synthesized through a multistep process starting with 4-chlorophenol and 3-nitrobenzenesulfonyl chloride. The final step involves the condensation of the intermediate product with 2-(4-chlorophenoxy)acetic acid. The purity of the final product is confirmed through various analytical techniques such as NMR and HPLC.

Scientific Research Applications

N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide 9662 is commonly used in scientific research to investigate the role of PPARγ in various physiological processes. PPARγ is a nuclear receptor that plays a key role in glucose and lipid metabolism, as well as inflammation and cell differentiation. This compound 9662 is used to selectively inhibit PPARγ activity, allowing researchers to study the specific effects of this receptor in different systems.

properties

Molecular Formula

C20H17ClN2O4S

Molecular Weight

416.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C20H17ClN2O4S/c21-15-9-11-18(12-10-15)27-14-20(24)22-17-7-4-8-19(13-17)28(25,26)23-16-5-2-1-3-6-16/h1-13,23H,14H2,(H,22,24)

InChI Key

XHQBTWLOWXNXLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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